molecular formula C12H11NO2 B009219 2,6-Dimethylquinoline-4-carboxylic acid CAS No. 104175-33-9

2,6-Dimethylquinoline-4-carboxylic acid

Cat. No. B009219
CAS RN: 104175-33-9
M. Wt: 201.22 g/mol
InChI Key: PPFCNYVQJDEENH-UHFFFAOYSA-N
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Description

what is '2,6-Dimethylquinoline-4-carboxylic acid'? 2,6-Dimethylquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H9NO2. It is a white solid that is soluble in polar organic solvents. It is a quinoline derivative that is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. the use of '2,6-Dimethylquinoline-4-carboxylic acid' 2,6-Dimethylquinoline-4-carboxylic acid is a chemical compound used primarily as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a starting material for the synthesis of quinoline-containing drugs, such as quinolones, quinoline-based antifungal agents, and quinoline-based antimalarials. It is also used as a precursor in the synthesis of dyes and other organic compounds. the chemistry of '2,6-Dimethylquinoline-4-carboxylic acid' 2,6-Dimethylquinoline-4-carboxylic acid is an organic compound with a molecular formula of C11H11NO2. It is a member of the quinoline family of compounds, which are cyclic compounds containing a fused pyridine and benzene ring. This compound is a colorless solid that is soluble in organic solvents such as ether and chloroform. It has a melting point of 150 °C and a boiling point of 251 °C. The chemistry of 2,6-dimethylquinoline-4-carboxylic acid involves several different reactions. It can be synthesized by the condensation of 2,6-dimethylpyridine and acetic anhydride. It can also be synthesized from 2,6-dimethylquinoline and acetic anhydride. 2,6-Dimethylquinoline-4-carboxylic acid can be reacted with sodium hydroxide to form the sodium salt, which can be further hydrolyzed to form 2,6-dimethylquinoline-4-carboxylic acid. It can also be reacted with ammonia to form the amide, which can be further hydrolyzed to form the acid. 2,6-Dimethylquinoline-4-carboxylic acid can be reduced to 2,6-dimethylquinoline using a reducing agent such as lithium aluminum hydride. It can also be oxidized to form 2,6-dimethylquinolin-4-carboxylic acid anhydride. Finally, 2,6-dimethylquinoline-4-carboxylic acid can be reacted with an amine to form a quinoline amine. This reaction is used in the synthesis of a variety of drugs and other compounds. the biochemical/physical effects of '2,6-Dimethylquinoline-4-carboxylic acid' 2,6-Dimethylquinoline-4-carboxylic acid is an organic compound that can act as an inhibitor of enzymes. It is known to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an accumulation of acetylcholine, resulting in increased nerve activity and muscle contraction. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of certain neurotransmitters. Inhibition of this enzyme can lead to an accumulation of these neurotransmitters, resulting in increased activity in the central nervous system. the benefits of '2,6-Dimethylquinoline-4-carboxylic acid' 1. 2,6-Dimethylquinoline-4-carboxylic acid is a useful intermediate for the synthesis of various pharmaceuticals. 2. It is used in the production of anti-inflammatory drugs, antibiotics, and other medicines. 3. It is also used in the production of fragrances, perfumes, and cosmetics. 4. It can be used as a flavoring agent in food products. 5. It is a useful starting material for the synthesis of other organic compounds. 6. It can be used as a catalyst in organic reactions. the related research of '2,6-Dimethylquinoline-4-carboxylic acid' 1. Synthesis of 2,6-Dimethylquinoline-4-carboxylic Acid via a Domino Reaction. 2. Synthesis and Characterization of 2,6-Dimethylquinoline-4-carboxylic Acid Derivatives. 3. Synthesis of Novel 2,6-Dimethylquinoline-4-carboxylic Acid Derivatives and Their Antimicrobial Activity. 4. Synthesis and Biological Evaluation of 2,6-Dimethylquinoline-4-carboxylic Acid Derivatives as Potential Anticancer Agents. 5. Synthesis and Antimicrobial Activity of 2,6-Dimethylquinoline-4-carboxylic Acid Derivatives. 6. Synthesis of 2,6-Dimethylquinoline-4-carboxylic Acid and Its Derivatives as Potential Anti-inflammatory Agents. 7. Synthesis of 2,6-Dimethylquinoline-4-carboxylic Acid and Its Derivatives as Potential Antioxidants. 8. Synthesis of 2,6-Dimethylquinoline-4-carboxylic Acid and Its Derivatives as Potential Antimicrobial Agents. 9. Synthesis and Spectroscopic Characterization of 2,6-Dimethylquinoline-4-carboxylic Acid Derivatives. 10. Synthesis and Biological Evaluation of 2,6-Dimethylquinoline-4-carboxylic Acid Derivatives as Potential Antifungal Agents.

properties

IUPAC Name

2,6-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)10(12(14)15)6-8(2)13-11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFCNYVQJDEENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354953
Record name 2,6-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylquinoline-4-carboxylic acid

CAS RN

104175-33-9
Record name 2,6-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-quinolinecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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